

Spectroscopic and Structural Elucidation of 4''-methyloxy-Genistin: A Technical Guide

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Compound of Interest

Compound Name: 4''-methyloxy-Genistin

Cat. No.: B10818132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4''-methyloxy-Genistin**, a naturally occurring isoflavone glycoside. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The structural identity of **4''-methyloxy-Genistin** (also known as Genistein 7-O-beta-D-glucoside-4''-O-methylate or 4''-O-methylgenistin) has been confirmed through rigorous spectroscopic analysis. The key data from ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are summarized below.

Table 1: ^1H NMR Spectroscopic Data for 4''-methyloxy-Genistin (600 MHz, DMSO- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	8.40	s	2.0
6	6.45	d	
8	6.70	d	
2'	7.42	d	8.7
3'	6.87	d	8.7
5'	6.87	d	8.7
6'	7.42	d	8.7
1''	5.11	d	7.5
2''	3.27	m	
3''	3.44	m	
4''	3.00	m	
5''	3.52	m	
6''a	3.49	m	
6''b	3.71	m	
4''-OCH ₃	3.46	s	
5-OH	12.93	s	

Data sourced from Bednarek et al., 2017.

Table 2: ¹³C NMR Spectroscopic Data for 4''-methoxy-Genistin (150 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)
2	154.6
3	122.9
4	180.7
5	161.5
6	99.9
7	163.2
8	94.7
9	157.5
10	106.3
1'	121.2
2'	130.6
3'	115.5
4'	157.8
5'	115.5
6'	130.6
1''	100.2
2''	73.4
3''	77.8
4''	80.5
5''	75.9
6''	60.9
4''-OCH ₃	60.9

Data sourced from Bednarek et al., 2017.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for 4''-methyloxy-Genistin

Ion Mode	Calculated m/z	Found m/z	Molecular Formula
[M-H] ⁻	445.1140	445.1151	C ₂₂ H ₂₁ O ₁₀

Data sourced from Bednarek et al., 2017.

Experimental Protocols

The acquisition of the presented spectroscopic data followed precise experimental methodologies, as detailed below.

NMR Spectroscopy

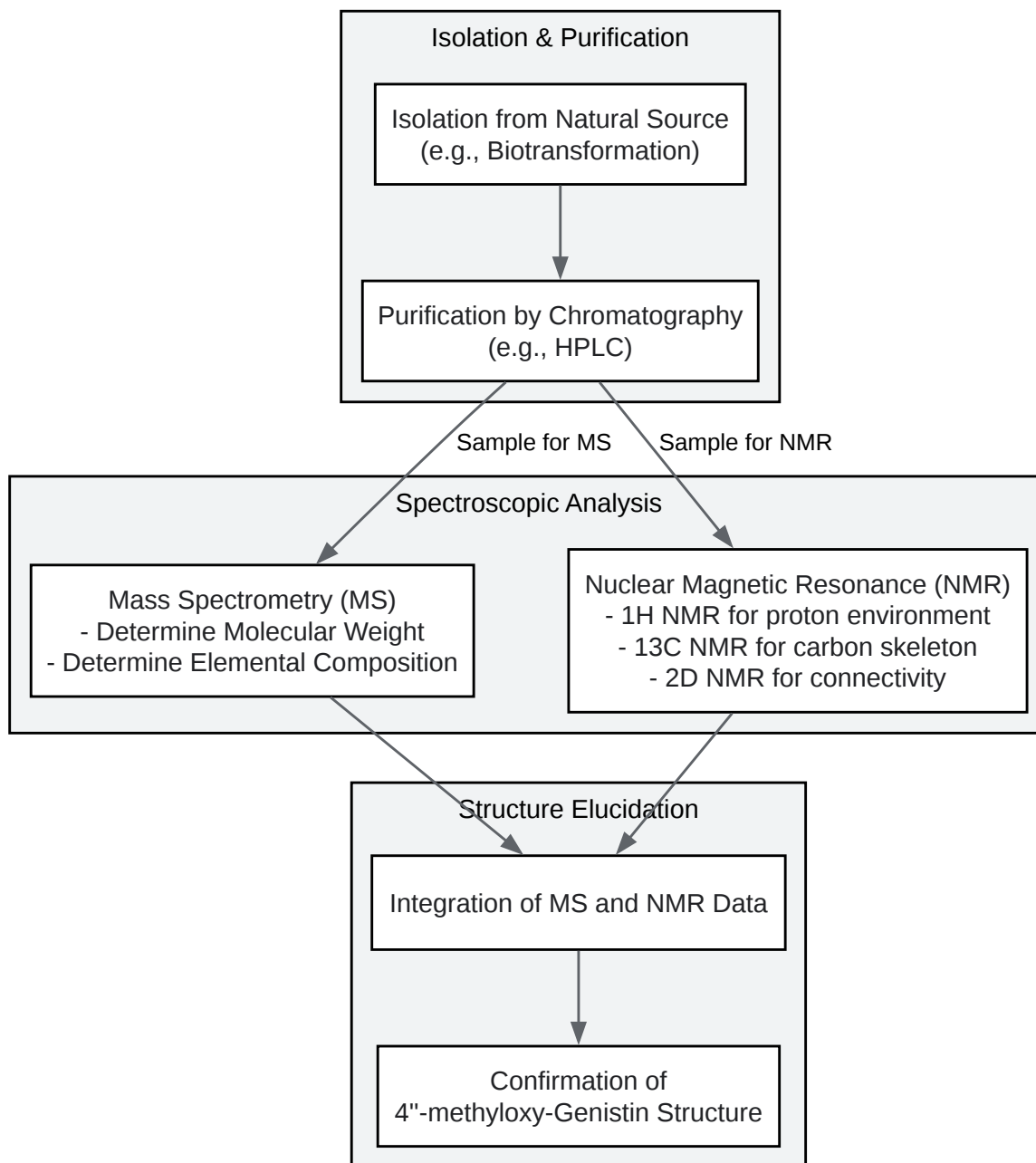
¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance™ 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS analysis was performed on a Bruker ESI-TOF (Time-of-Flight) mass spectrometer. The sample was introduced via direct infusion. The mass spectrometer was operated in negative ion mode with a potential of 4.5 kV between the spray needle and the orifice. The nebulizer pressure was maintained at 0.4 bar, and the drying gas flow rate was 4.0 L/min at a temperature of 200 °C.

Logical Workflow for Compound Identification

The process of identifying and characterizing **4''-methyloxy-Genistin** involves a logical sequence of steps, from isolation to final structure confirmation. This workflow is visualized in the diagram below.



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Caption: Workflow for the identification of **4''-methyloxy-Genistin**.

This guide provides foundational spectroscopic data and methodologies essential for the accurate identification and further investigation of **4''-methyloxy-Genistin** in various research

and development contexts.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4"-methyloxy-Genistin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818132#spectroscopic-data-nmr-ms-for-4-methyloxy-genistin]

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